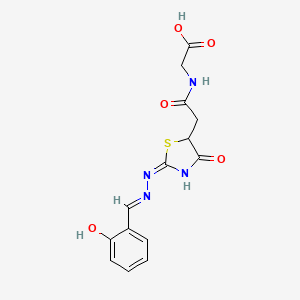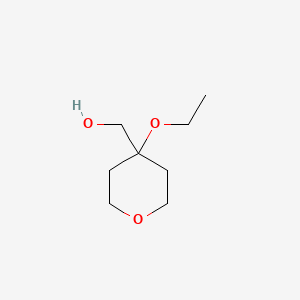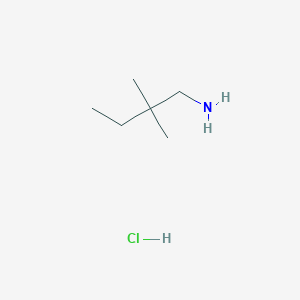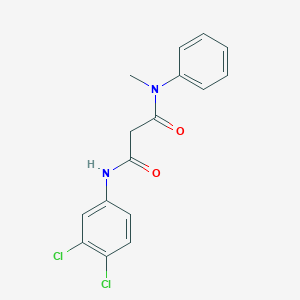![molecular formula C19H20N4O2 B2532109 2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887215-65-8](/img/structure/B2532109.png)
2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound . It’s a derivative of benzimidazole, a type of organic compound that’s part of the group of heterocyclic aromatic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized, as part of a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives are synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives, indicating its utility in chemical synthesis and material science (Goli-Garmroodi et al., 2015).
Biological Interactions and Applications
DNA Interactions and Antimicrobial Screening :
- The compound, as a part of benzimidazole derived Schiff bases, has shown potential in interacting with DNA via intercalation. This has been studied using various spectroscopic methods, and the compounds have demonstrated DNA cleavage abilities. Furthermore, these compounds have exhibited significant antibacterial and antifungal potencies, marking them as potential candidates in antimicrobial therapy (Kumaravel & Raman, 2017).
Antitubercular Activity :
- Derivatives of the compound have been synthesized and evaluated for their antitubercular activity against mycobacterium species. Docking and screening studies have shown promising results, highlighting its potential in tuberculosis treatment (Raju, Sasidhar, & Vidyadhara, 2020).
Antimicrobial Activity :
- Variants of the compound containing the imidazole scaffold have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. The results demonstrated good to moderate antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Parmar, Sangani, Parmar, & Bhalodiya, 2018).
Anti-inflammatory Activity :
- Novel sets of compounds incorporating the benzimidazole structure have been synthesized and evaluated for anti-inflammatory activity. The studies included both in-vitro and in-vivo methods, showing potential use of these compounds in anti-inflammatory treatments (Ahmed, Molvi, & Khan, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation. It is responsible for the activation of inflammatory responses and the release of pro-inflammatory cytokines .
Mode of Action
This compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in a decrease in the release of pro-inflammatory cytokines, specifically IL-1β . The compound’s ability to bind to NLRP3 and inhibit its activation has been confirmed in differentiated THP-1 cells .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of the pro-inflammatory cytokine IL-1β . This can have downstream effects on various inflammatory processes in the body.
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the NLRP3 inflammasome, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This can have beneficial effects in conditions where inflammation plays a key role.
Properties
IUPAC Name |
2-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-23(25)16-7-5-14(6-8-16)13-22-11-9-15(10-12-22)19-20-17-3-1-2-4-18(17)21-19/h1-8,15H,9-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOULFVXSDKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2532030.png)

![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)


![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)
![4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2532039.png)

![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)
![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)

